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Compound of Interest

Compound Name: Propyl 2,4-dioxovalerate

Cat. No.: B15175480

A comprehensive analysis of the spectroscopic data for Propyl 2,4-dioxovalerate is not
currently available in public databases. This guide presents a detailed examination of the
spectroscopic data for its close structural analog, Ethyl 2,4-dioxovalerate, providing a strong
predictive framework for the spectral characteristics of the propyl derivative.

This technical guide is intended for researchers, scientists, and professionals in drug
development, offering a centralized resource for the spectroscopic properties of Ethyl 2,4-
dioxovalerate. The provided data for the ethyl ester can be used to anticipate the spectral
behavior of the propyl ester, with expected variations primarily in the signals corresponding to
the ester alkyl chain.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Ethyl 2,4-
dioxovalerate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Ethyl 2,4-dioxovalerate
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
1.39 t 3H -OCH2CHs
2.33 s 3H -C(O)CHs
3.94 s 2H -C(O)CH2C(0)-
4.38 q 2H -OCH2CHs

Note: Data obtained from publicly available spectra. The solvent was not specified, but is likely
CDCls.

Table 2: Predicted 13C NMR Spectroscopic Data for Ethyl 2,4-dioxovalerate

Chemical Shift (8) ppm Assighment
13.9 -OCH2CHs

29.9 -C(O)CHs

48.9 -C(O)CH2C(0)-
63.3 -OCH2CHs

160.4 Ester C=0

189.9 Ketone C=0 (C2)
198.9 Ketone C=0 (C4)

Note: Experimental 13C NMR data for Ethyl 2,4-dioxovalerate is not readily available. The
values presented are based on standard chemical shift prediction.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for Ethyl 2,4-dioxovalerate
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Wavenumber (cm~?) Intensity Assignment

2980 Medium C-H stretch (aliphatic)
1750 Strong C=0 stretch (ester)
1720 Strong C=0 stretch (ketone)
1250 Strong C-O stretch (ester)

Note: Data is from the NIST/EPA Gas-Phase Infrared Database.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Ethyl 2,4-dioxovalerate

miz Relative Intensity Assighment

158 5% [M]* (Molecular lon)
115 30% [M - C2HsO]*

87 100% [M - COOC2Hs]*

43 85% [CHsCOJ*

Note: Data obtained from the NIST Mass Spectrometry Data Center, acquired via electron
ionization (EI).[1]

Predicted Spectroscopic Data for Propyl 2,4-
dioxovalerate

Based on the data for the ethyl ester, the following spectral characteristics are predicted for
Propyl 2,4-dioxovalerate:

e IH NMR: The spectrum will be similar, with the triplet at ~1.39 ppm being replaced by a triplet
at ~0.9 ppm for the terminal methyl group of the propyl chain. A new sextet will appear
around 1.7 ppm for the central methylene group of the propyl chain, and the quartet at ~4.38
ppm will be replaced by a triplet at a slightly lower chemical shift for the -OCHz- group.
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e 13C NMR: The signals for the dioxovalerate portion of the molecule will be very similar. The
ethyl ester signals will be replaced by three signals for the propyl group at approximately 10,
22, and 68 ppm.

e IR Spectroscopy: The IR spectrum will be nearly identical to that of the ethyl ester, as the
fundamental vibrational modes of the carbonyl and other functional groups will not be
significantly affected by the change in the ester alkyl chain.

o Mass Spectrometry: The molecular ion peak will be at m/z 172. Key fragments will be
observed at m/z 115 (loss of the propyloxy radical) and m/z 87 (loss of the carboxypropyl

group).

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for Ethyl 2,4-
dioxovalerate are not consistently available. The following are generalized protocols typical for
the spectroscopic analysis of organic compounds.

NMR Spectroscopy

A sample of the compound (~5-10 mg) is dissolved in a deuterated solvent (~0.6 mL), typically
deuterated chloroform (CDCls), and transferred to a 5 mm NMR tube. The spectrum is acquired
on a 300 or 400 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak
or an internal standard such as tetramethylsilane (TMS).

IR Spectroscopy

For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two
potassium bromide (KBr) or sodium chloride (NaCl) plates. The spectrum is then recorded
using a Fourier-transform infrared (FTIR) spectrometer. For a solid sample, a KBr pellet is
prepared by grinding a small amount of the sample with dry KBr powder and pressing the
mixture into a translucent disk. The gas-phase spectrum presented was obtained from the
NIST/EPA Gas-Phase Infrared Database.

Mass Spectrometry

The mass spectrum was obtained using an electron ionization (EI) mass spectrometer. In this
technique, the sample is introduced into the ion source, where it is bombarded with a high-
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energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The
resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the
relationship between the analyzed compounds.
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Caption: Workflow for the spectroscopic analysis of Propyl 2,4-dioxovalerate.
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Caption: Relationship between Ethyl and Propyl 2,4-dioxovalerate for data prediction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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